![molecular formula C15H20O B2810183 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287334-60-3](/img/structure/B2810183.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CB13, is a synthetic compound that belongs to the family of cyclohexane derivatives. It has been identified as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. CB13 has been the focus of scientific research due to its potential therapeutic applications in the field of pain management and neuroprotection.
Mechanism of Action
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. Upon binding to CB1, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol activates a series of intracellular signaling pathways that ultimately lead to the modulation of neurotransmitter release and neuronal excitability. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit high selectivity for CB1 over other cannabinoid receptors such as CB2.
Biochemical and Physiological Effects:
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit potent analgesic properties in animal models of acute and chronic pain. It has also been shown to possess neuroprotective effects in various models of neurodegenerative diseases. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the regulation of pain perception and neuronal excitability.
Advantages and Limitations for Lab Experiments
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit high potency and selectivity for the CB1 receptor, which makes it an attractive candidate for scientific research. However, due to its potent agonist activity, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol may exhibit off-target effects that could complicate experimental results. Additionally, the synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be challenging and requires specialized equipment and expertise.
Future Directions
Future research on [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol could focus on further elucidating its mechanism of action and identifying potential therapeutic applications beyond pain management and neuroprotection. Additionally, the development of more efficient and scalable synthesis methods for [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol could facilitate its use in scientific research. Finally, the investigation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in combination with other compounds could lead to the development of novel therapeutic approaches for various diseases.
Synthesis Methods
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized by a series of chemical reactions involving the condensation of 2,4,6-trimethylbenzaldehyde with cyclohexanone, followed by reduction using sodium borohydride. The resulting product can then be treated with methanol to yield [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Scientific Research Applications
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications in the field of pain management. It has been found to exhibit potent analgesic properties in animal models of acute and chronic pain. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been investigated for its neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5,16H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXUCYDMBKVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.